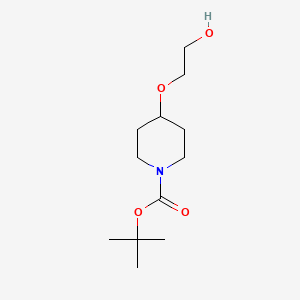

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS: 163210-40-0, MFCD21092243) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-hydroxyethoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.319 g/mol . The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, making it a versatile intermediate in pharmaceutical synthesis. The 2-hydroxyethoxy moiety contributes polarity, influencing solubility and hydrogen-bonding interactions, which are critical in drug design and crystallography studies .

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-10(5-7-13)16-9-8-14/h10,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPSCDHRZOGOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163210-40-0 | |

| Record name | tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxyethyl ether under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to alcohols under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Targeted Protein Degradation

One of the most significant applications of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce targeted degradation of specific proteins within cells. The incorporation of this compound into PROTACs enhances their ability to form ternary complexes with target proteins and E3 ligases, facilitating effective protein degradation.

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structure allows for further functionalization, making it a valuable building block in medicinal chemistry.

Case Study: Synthesis Pathways

- Researchers have demonstrated that this compound can be utilized to synthesize piperidine derivatives with enhanced biological activity. For instance, modifications to the piperidine core can lead to compounds with improved inhibition profiles against specific cancer targets .

- A notable example includes its role in synthesizing inhibitors for ERK5, a kinase implicated in various cancers. The optimization of such compounds often involves adjusting the linker properties to enhance binding affinity and selectivity .

Bioconjugation Strategies

In bioconjugation, this compound can be employed as a crosslinker for attaching therapeutic agents to biomolecules such as antibodies or peptides. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) that aim to deliver cytotoxic drugs selectively to cancer cells.

Advantages

- Selective Targeting : By utilizing this compound as a linker, researchers can create ADCs that minimize off-target effects while maximizing therapeutic efficacy.

- Enhanced Stability : The tert-butyl group contributes to the stability of the conjugate in physiological conditions, thereby prolonging its half-life and enhancing its therapeutic potential .

Pharmacological Studies

Pharmacokinetic studies involving this compound have shown promising results regarding its metabolic stability and bioactivity. For example, compounds derived from this piperidine structure have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating significant potency at low concentrations.

Table 1: Pharmacokinetic Parameters

| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (min) | Bioavailability (%) |

|---|---|---|---|---|

| 34b | 14 | 0.6 | 80 | 42 |

This table summarizes key pharmacokinetic parameters observed during studies on related compounds derived from this compound .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate with analogous piperidine derivatives:

Physicochemical Properties

Biological Activity

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate (TBHEPC) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 163210-40-0

- Molecular Formula : C13H25NO4

- Molecular Weight : 255.35 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a hydroxyethoxy moiety, which may influence its solubility and interaction with biological targets.

The precise mechanism of action for TBHEPC is not fully elucidated; however, it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The structural characteristics suggest potential binding to nicotinic acetylcholine receptors (nAChRs), similar to other piperidine derivatives, which may lead to modulation of neurotransmission and other physiological responses.

Anticancer Properties

Recent studies indicate that TBHEPC exhibits promising anticancer activity. For instance, it has been shown to selectively accumulate in tumor tissues, enhancing drug delivery efficiency while minimizing systemic toxicity. This selective accumulation is attributed to the enhanced permeability and retention (EPR) effect observed in tumor environments .

Table 1: Anticancer Activity of TBHEPC

These findings suggest that TBHEPC may act as an effective inhibitor of tumor growth by targeting specific signaling pathways critical for cancer cell proliferation.

Neuroprotective Effects

In addition to its anticancer properties, TBHEPC has potential neuroprotective effects. Compounds with similar structures have been noted for their ability to modulate neurotransmitter systems, particularly through interactions with nAChRs, which are crucial for cognitive function and neuronal health.

Pharmacokinetics

The pharmacokinetic profile of TBHEPC indicates favorable absorption and distribution characteristics. It demonstrates high solubility in aqueous environments, which is advantageous for oral bioavailability. Studies have shown that the compound undergoes metabolic conversion in vivo, yielding active metabolites that contribute to its biological effects .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability (%) | High |

| Half-life (h) | Variable |

| Metabolic Pathways | Liver metabolism leading to multiple metabolites |

Case Studies

Several case studies have highlighted the therapeutic potential of TBHEPC in various disease models:

- Study on Cancer Cell Lines : A study demonstrated that TBHEPC significantly inhibited the growth of several cancer cell lines at low micromolar concentrations, suggesting its utility as a lead compound for developing novel anticancer therapies .

- Neuroprotection in Animal Models : In rodent models, administration of TBHEPC was associated with reduced neuronal damage following ischemic events, indicating its potential role in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves coupling a hydroxyethoxy-substituted piperidine precursor with tert-butyl chloroformate under basic conditions. Key steps include:

- Reaction Setup : Use anhydrous dichloromethane or tetrahydrofuran as solvents, with triethylamine as a base to neutralize HCl by-products .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

- Workup : Extract the product via aqueous washes, followed by solvent evaporation.

- Characterization : Confirm structure via H/C NMR (e.g., tert-butyl signals at ~1.4 ppm) and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : Assign peaks to confirm substituent positions (e.g., hydroxyethoxy group at C4, tert-butyl ester at C1) .

- HPLC : Use reverse-phase columns (C18) with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHNO) .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate by polarity .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability?

- Variables to Test :

- Temperature : Lower temperatures (0–5°C) may reduce side reactions during esterification .

- Catalysts : Explore coupling agents like HATU or DCC for improved efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

- Experimental Approaches :

- Variable-Temperature NMR : Detect rotameric equilibria or dynamic stereochemistry .

- X-Ray Crystallography : Use SHELX software for structural determination (e.g., resolving axial vs. equatorial substituents) .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers .

Q. How should discrepancies between analytical purity and biological activity data be investigated?

- Root-Cause Analysis :

- Impurity Profiling : LC-MS/MS to identify trace by-products (e.g., de-esterified analogs) .

- Bioassay Replicates : Perform dose-response curves in triplicate to rule out variability .

- Solubility Testing : Assess compound aggregation in assay buffers (e.g., DLS measurements) .

Q. Which computational tools predict the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

- SAR Studies : Modify the hydroxyethoxy group and evaluate pharmacophore models for activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.